molecular formula C12H18BrClO2Si B8183524 (2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane

(2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane

Cat. No.: B8183524
M. Wt: 337.71 g/mol
InChI Key: SOUONLSGXRYRAO-UHFFFAOYSA-N
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Description

(2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane: is an organosilicon compound that features a bromine and chlorine substituted phenoxy group attached to a methoxyethyl chain, which is further bonded to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 2-bromo-3-chlorophenol with a suitable alkylating agent to introduce the methoxyethyl group. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Products with different nucleophiles replacing the bromine or chlorine atoms.

    Oxidation: Phenolic derivatives.

    Reduction: Reduced phenoxy derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic systems due to its unique electronic properties.

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Material Science: Utilized in the development of new materials with specific electronic or mechanical properties.

    Coatings and Sealants: Potential use in the formulation of advanced coatings and sealants due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2-((2-Bromo-3-chlorophenoxy)methoxy)ethyl)trimethylsilane in chemical reactions typically involves the activation of the phenoxy group through electronic effects imparted by the bromine and chlorine substituents. This activation facilitates nucleophilic attack or other reaction pathways. The trimethylsilane group can also participate in reactions through the formation of silanol intermediates.

Comparison with Similar Compounds

  • (2-Bromo-3-chlorophenoxy)methanol
  • (2-Bromo-3-chlorophenoxy)acetic acid
  • (2-Bromo-3-chlorophenoxy)ethanol

Uniqueness:

  • Electronic Properties: The combination of bromine, chlorine, and trimethylsilane groups imparts unique electronic properties that can be exploited in various chemical reactions.
  • Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(2-bromo-3-chlorophenoxy)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrClO2Si/c1-17(2,3)8-7-15-9-16-11-6-4-5-10(14)12(11)13/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUONLSGXRYRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCOC1=C(C(=CC=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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